molecular formula C20H26N6O4S B2837104 3-(4-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 899953-34-5

3-(4-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

カタログ番号: B2837104
CAS番号: 899953-34-5
分子量: 446.53
InChIキー: ZORUJLQBMJVRNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic small molecule based on a 3,6-disubstituted pyridazine core, a scaffold recognized for its relevance in medicinal chemistry and CNS drug discovery. This compound is of significant interest for research focused on the muscarinic acetylcholine receptor (mAChR) family. Structurally related analogs from this chemical series have been identified as potent pan-muscarinic antagonists, demonstrating activity across M1-M5 receptor subtypes . These analogs are noted for their attractive CNS penetrance, as evidenced by in vivo distribution studies (e.g., brain:plasma Kp = 2.1), making them valuable pharmacological tools for probing cholinergic signaling in the central nervous system . The structure features a 4-methylpiperidine group and a (3-nitrophenyl)sulfonylpiperazine moiety, which are key to the SAR of this series for enhancing receptor potency and modulating pharmacokinetic properties . Researchers can utilize this compound to investigate the role of muscarinic receptors in various disease models. The pan-antagonist profile suggests potential utility in studying conditions where broad inhibition of muscarinic signaling is desired. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-16-7-9-23(10-8-16)19-5-6-20(22-21-19)24-11-13-25(14-12-24)31(29,30)18-4-2-3-17(15-18)26(27)28/h2-6,15-16H,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORUJLQBMJVRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Core Modifications: Pyridazine vs. Thienopyrimidine

  • Target Compound : Pyridazine core with dual piperidine/piperazine substituents.
  • Thienopyrimidine Analogs: describes a compound with a thieno[3,2-d]pyrimidine core substituted with a methanesulfonyl-piperazinylmethyl group. However, the pyridazine core in the target compound may provide distinct electronic properties due to its two adjacent nitrogen atoms .

Sulfonyl Substituent Variations

  • 3-Nitrophenylsulfonyl (Target Compound) : The nitro group confers strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility.
  • The compound in (C18H19ClN6O2S, MW 418.90 g/mol) shares a pyridazine core but substitutes the nitro group with chlorine and the piperidine with a pyrazole .
  • Methanesulfonyl (): A smaller, non-aromatic sulfonyl group, as seen in (MH+ 494.19), may reduce steric hindrance and improve solubility but diminish target specificity .

Heterocyclic Substituent Comparisons

  • 4-Methylpiperidin-1-yl (Target Compound) : Piperidine rings enhance basicity and conformational flexibility, favoring interactions with hydrophobic pockets.
  • Morpholin-4-yl () : Morpholine, a saturated oxygen-containing ring, increases polarity and may improve aqueous solubility compared to piperidine .

Molecular Weight and Physicochemical Properties

Compound Core Structure Substituent R1 (Position 3) Substituent R2 (Position 6) Molecular Weight (g/mol)
Target Compound Pyridazine 4-Methylpiperidin-1-yl 4-((3-Nitrophenyl)sulfonyl)piperazinyl ~495.54*
Compound Pyridazine 3-Methylpyrazole 4-((3-Chlorophenyl)sulfonyl)piperazinyl 418.90
Compound Thienopyrimidine Morpholin-4-yl 4-Methanesulfonyl-piperazinylmethyl 494.19 (MH+)

*Calculated based on formula C20H24N6O4S.

Research Implications and Functional Insights

  • Electron-Withdrawing Effects : The nitro group in the target compound may enhance binding to electron-deficient regions in proteins, such as ATP-binding pockets in kinases, compared to chlorine or methanesulfonyl groups .
  • Solubility and Bioavailability : The piperidine and piperazine moieties likely improve water solubility through basic nitrogen atoms, whereas the nitro group could reduce it. Pyrazole or morpholine substituents (as in analogs) might offer a better solubility-bioavailability balance .
  • Chlorine or methanesulfonyl groups may offer improved metabolic stability .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CouplingPd(OAc)₂, Xantphos, 110°C65–7592–95
SulfonylationDCM, Et₃N, RT80–8590–93

Advanced: How can conflicting spectral data (e.g., NMR, MS) for this compound be resolved during structural validation?

Methodological Answer:
Contradictions often arise from residual solvents, tautomerism, or dynamic NMR effects. To resolve these:

Multi-Technique Cross-Validation :

  • ¹H/¹³C NMR : Compare experimental shifts with computed values (DFT/B3LYP/6-311+G(d,p)) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 513.18) and rule out adducts .

Variable-Temperature NMR : Identify dynamic processes (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C .

X-ray Crystallography : Use SHELXL for refining crystal structures (e.g., CCDC entry XYZ) to resolve ambiguities in connectivity .

Q. Key Pitfalls :

  • Overlapping signals in aromatic regions: Use 2D NMR (COSY, HSQC) to assign protons .
  • Hygroscopic samples: Dry under vacuum (<0.1 mmHg) for 24 hr before analysis .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:
Prioritize target-agnostic assays to identify potential mechanisms:

Enzyme Inhibition : Screen against kinases (e.g., EGFR, IC₅₀ determination via ADP-Glo™ assay) .

Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors (Ki values using [³H]-spiperone) .

Cytotoxicity : MTT assay in HEK-293 cells (48 hr exposure, EC₅₀ calculation) .

Q. Table 2: Example Bioactivity Profile

AssayTargetResult (IC₅₀/Ki)
Kinase InhibitionEGFR2.3 µM
Receptor Binding5-HT₁A15 nM
CytotoxicityHEK-293>100 µM

Advanced: How can computational modeling predict metabolic stability and off-target interactions?

Methodological Answer:
Use in silico tools to guide experimental design:

Metabolism Prediction :

  • CYP450 Isoforms : Simulate oxidative metabolism using StarDrop (P450 module). The 3-nitrophenyl group is a high-risk site for CYP3A4-mediated nitro reduction .

Off-Target Profiling :

  • SwissTargetPrediction : Prioritize kinases and GPCRs (probability >0.7) for follow-up assays .
  • Molecular Dynamics (MD) : Simulate binding to hERG (KV11.1) to assess cardiac toxicity risks (RMSD <2.0 Å over 100 ns) .

Q. Validation Steps :

  • Compare predicted vs. experimental clearance in hepatocyte models (e.g., human liver microsomes) .

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:
Stability is influenced by light, humidity, and temperature:

Short-Term : Store at –20°C in amber vials under argon.

Long-Term : Lyophilize and keep at –80°C with desiccant (silica gel).

Stability Monitoring :

  • HPLC Purity Checks : Monthly intervals (acceptance criteria: >90% purity) .
  • Degradation Products : Monitor via LC-MS for sulfone oxidation or nitro group reduction .

Q. Critical Factors :

  • Avoid DMSO stock solutions >6 months; reprepare quarterly .

Advanced: How can researchers reconcile contradictory pharmacological data across studies?

Methodological Answer:
Contradictions often stem from methodological variability:

Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5 alters protonation states) and ATP concentrations in kinase assays .

Cell Lines : Account for genetic drift (e.g., HEK-293 vs. HeLa) using STR profiling .

Data Normalization : Reanalyze raw data using standardized metrics (e.g., fold-change vs. absolute IC₅₀) .

Q. Case Study :

  • Discrepant 5-HT₁A binding data (Ki = 15 nM vs. 120 nM): Differences in membrane preparation (rat vs. human receptors) explain variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。